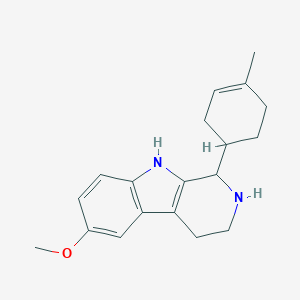![molecular formula C26H23ClN4O2S B282732 2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone](/img/structure/B282732.png)
2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone is a chemical compound that has been the subject of scientific research in recent years. It is commonly referred to as TAK-285 and is a tyrosine kinase inhibitor.
Mécanisme D'action
TAK-285 works by inhibiting the activity of tyrosine kinases, which are enzymes that play a role in cell signaling pathways. By inhibiting these enzymes, TAK-285 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that TAK-285 can induce apoptosis (cell death) in cancer cells and can also inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of tumors. TAK-285 has also been shown to have minimal toxicity in normal cells, making it a promising cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-285 is its specificity for tyrosine kinases, which can make it a more effective treatment than other non-specific tyrosine kinase inhibitors. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its effectiveness in different cancer types.
Orientations Futures
Future research on TAK-285 could focus on its potential as a combination therapy with other cancer treatments, as well as its effectiveness in treating specific types of cancer. Additionally, further studies could explore the mechanisms of resistance to TAK-285 and how to overcome them. Finally, research could also focus on developing TAK-285 analogs with improved pharmacological properties.
Méthodes De Synthèse
TAK-285 can be synthesized through a multi-step process. The first step involves the reaction of 3-chlorophenylpiperazine with 2-bromoethyl isothiocyanate to yield 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-oxoethyl)thioacetamide. This intermediate is then reacted with 2-phenyl-3H-quinazolin-4-one to form TAK-285.
Applications De Recherche Scientifique
TAK-285 has been the subject of numerous scientific studies due to its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells and has been tested in preclinical models for various types of cancer, including breast cancer, lung cancer, and gastric cancer.
Propriétés
Formule moléculaire |
C26H23ClN4O2S |
|---|---|
Poids moléculaire |
491 g/mol |
Nom IUPAC |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H23ClN4O2S/c27-19-7-6-10-21(17-19)29-13-15-30(16-14-29)24(32)18-34-26-28-23-12-5-4-11-22(23)25(33)31(26)20-8-2-1-3-9-20/h1-12,17H,13-16,18H2 |
Clé InChI |
IATGMKGLKPTXAP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
SMILES canonique |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-cyclohexyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282652.png)
![2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282653.png)
![2-(3-chloro-4-fluorophenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282655.png)
![2-(4-ethylphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282656.png)

![2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282659.png)
![5-(4-chlorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282665.png)

![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282669.png)
![Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282670.png)
![Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282674.png)
![Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282675.png)
![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282677.png)